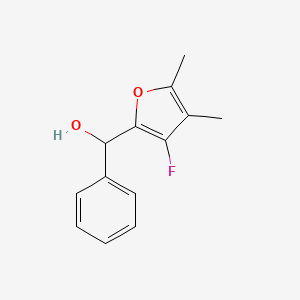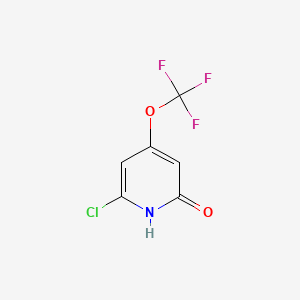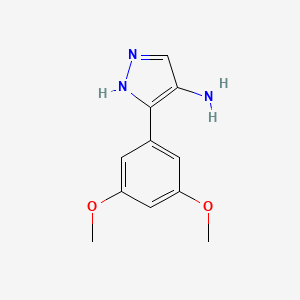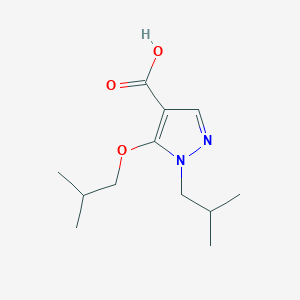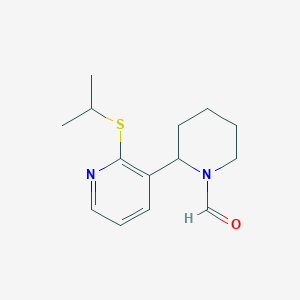
5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Amino-4-iodo-2-(tétrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one est un composé organique synthétique qui appartient à la famille des pyridazinones.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Amino-4-iodo-2-(tétrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du noyau pyridazinone : Cela peut être réalisé par la cyclisation de dérivés d’hydrazine appropriés avec des dicétones ou des cétoesters.
Introduction du groupe iodo : L’iodation peut être effectuée en utilisant de l’iode ou des réactifs d’iodation tels que la N-iodosuccinimide (NIS) dans des conditions douces.
Attachement du groupe tétrahydro-2H-pyran-4-yl : Cette étape pourrait impliquer des réactions de substitution nucléophile ou de couplage en utilisant des dérivés de tétrahydro-2H-pyran-4-yl.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant potentiellement à la formation de dérivés oxo.
Réduction : Les réactions de réduction pourraient conduire à la formation de dérivés amino.
Substitution : Le groupe iodo peut être substitué par divers nucléophiles, conduisant à une large gamme de dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des nucléophiles tels que des amines, des thiols ou des alcoolates peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution du groupe iodo par une amine pourrait produire des dérivés amino ayant une activité biologique potentielle.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un composé précieux en chimie organique de synthèse.
Biologie
Biologiquement, les dérivés de pyridazinone ont été étudiés pour leur potentiel d’inhibiteurs enzymatiques, d’agents antimicrobiens et de composés anti-inflammatoires. Ce composé spécifique pourrait présenter des activités similaires.
Médecine
En chimie médicinale, des composés comme la 5-Amino-4-iodo-2-(tétrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one pourraient être étudiés pour leurs effets thérapeutiques potentiels, notamment les applications anticancéreuses, antivirales et cardiovasculaires.
Industrie
Industriellement, de tels composés pourraient être utilisés dans le développement de nouveaux matériaux, d’agrochimiques ou de produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.
Medicine
In medicinal chemistry, compounds like 5-Amino-4-iodo-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one could be investigated for their potential therapeutic effects, including anti-cancer, anti-viral, and cardiovascular applications.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de sa cible biologique spécifique. En général, les dérivés de pyridazinone peuvent interagir avec des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires pourraient inclure des kinases, des protéases ou d’autres protéines critiques impliquées dans les voies de la maladie.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Amino-4-chloro-2-(tétrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- 5-Amino-4-bromo-2-(tétrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- 5-Amino-4-fluoro-2-(tétrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
Unicité
L’unicité de la 5-Amino-4-iodo-2-(tétrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one réside dans la présence du groupe iodo, qui peut influencer considérablement sa réactivité et son activité biologique par rapport à ses analogues chloro, bromo et fluoro.
Propriétés
Formule moléculaire |
C9H12IN3O2 |
|---|---|
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
5-amino-4-iodo-2-(oxan-4-yl)pyridazin-3-one |
InChI |
InChI=1S/C9H12IN3O2/c10-8-7(11)5-12-13(9(8)14)6-1-3-15-4-2-6/h5-6H,1-4,11H2 |
Clé InChI |
GCBJAPFUCPBZTG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C(=O)C(=C(C=N2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)
